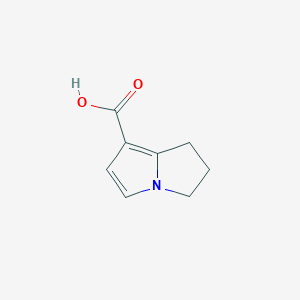

2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Descripción general

Descripción

El hidrocortisone probutato es un corticosteroide que se utiliza principalmente por sus propiedades antiinflamatorias e inmunosupresoras. Se aplica tópicamente de forma común para tratar las manifestaciones inflamatorias y pruriginosas de las dermatosis que responden a los corticosteroides . Este compuesto es un derivado de la hidrocortisona, que es un glucocorticoide natural producido por la corteza suprarrenal .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de hidrocortisone probutato implica la esterificación de la hidrocortisona con ácido butírico. La reacción normalmente requiere un catalizador ácido y se lleva a cabo bajo condiciones controladas de temperatura para asegurar la formación del éster deseado sin reacciones secundarias indeseadas .

Métodos de Producción Industrial: En entornos industriales, la producción de hidrocortisone probutato sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y estrictas medidas de control de calidad para garantizar la consistencia y eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocortisone probutato sufre diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de cetonas o ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden convertir las cetonas en alcoholes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar agentes halogenantes o nucleófilos en condiciones adecuadas para lograr reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid serves as a model compound in drug development. It aids in understanding steroid interactions and the design of novel therapeutic agents. Notable applications include:

- Anti-inflammatory properties: Studies indicate potential effects on inflammatory pathways, making it a candidate for developing anti-inflammatory medications.

- Anticancer research: Recent studies have highlighted its efficacy against various cancer cell lines, including lung adenocarcinoma (H460), gastric adenocarcinoma (SGC-7901), and colon cancer (SW-620) cells.

| Cancer Type | Cell Line | Effect |

|---|---|---|

| Lung Adenocarcinoma | H460 | Inhibits cell proliferation |

| Gastric Adenocarcinoma | SGC-7901 | Significant cytotoxic effects |

| Colon Cancer | SW-620 | Strong anticancer activity observed |

Biochemical Applications

The compound is investigated for its interactions with biological targets:

- Binding affinity studies: These studies assess how well the compound binds to specific receptors or enzymes involved in disease processes.

- Mechanism of action: It may inhibit enzymes associated with inflammatory responses, providing insights into its therapeutic potential.

Material Science

In industrial applications, this compound is utilized as a building block for synthesizing complex organic materials. Its unique structure allows for modifications that can lead to new materials with specific properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of tumor cell growth in vitro. The IC50 values were notably lower than those of existing chemotherapeutics, suggesting enhanced potency.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of this compound revealed its potential to reduce nitric oxide (NO) release in macrophages. This effect was compared against quercetin, showing that the compound had a stronger inhibitory effect on NO production.

Mecanismo De Acción

El hidrocortisone probutato ejerce sus efectos uniéndose al receptor de glucocorticoides citosólico. Este complejo receptor-ligando luego se transloca al núcleo celular, donde se une a los elementos de respuesta de glucocorticoides en la región promotora de los genes diana. Esta unión modula la transcripción de genes involucrados en las respuestas inflamatorias e inmunes . El compuesto inhibe la actividad de la fosfolipasa A2, NF-kappa B y otros factores de transcripción inflamatorios, mientras que promueve la expresión de genes antiinflamatorios .

Compuestos Similares:

Hidrocortisona: El compuesto principal del hidrocortisone probutato, utilizado para fines terapéuticos similares.

Prednisolona: Otro glucocorticoide con propiedades antiinflamatorias.

Dexametasona: Un glucocorticoide más potente que se utiliza en diversas afecciones inflamatorias y autoinmunes.

Singularidad: El hidrocortisone probutato es único debido a su esterificación específica, que mejora su lipofilia y permite una mejor penetración de la piel cuando se utiliza tópicamente. Esto lo hace particularmente eficaz para tratar afecciones inflamatorias localizadas .

Comparación Con Compuestos Similares

Hydrocortisone: The parent compound of hydrocortisone probutate, used for similar therapeutic purposes.

Prednisolone: Another glucocorticoid with anti-inflammatory properties.

Dexamethasone: A more potent glucocorticoid used in various inflammatory and autoimmune conditions.

Uniqueness: Hydrocortisone probutate is unique due to its specific esterification, which enhances its lipophilicity and allows for better skin penetration when used topically. This makes it particularly effective for treating localized inflammatory conditions .

Actividad Biológica

2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its reactivity and biological activity. The presence of the carboxylic acid functional group is significant for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of enzymatic functions critical for microbial survival.

- Anticancer Properties : Several studies have reported cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolizine compounds have shown IC50 values ranging from 1.3 to 4.4 µM against colorectal cancer cells, indicating significant growth inhibition . The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It is believed to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism is similar to that of established NSAIDs like ibuprofen .

- Induction of Apoptosis : Studies have indicated that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | IC50 values: 1.3–4.4 µM in colorectal cancer cells | |

| Anti-inflammatory | Inhibition of COX enzymes |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of pyrrolizine derivatives, compounds with structural similarities to this compound were synthesized and tested against multiple cancer cell lines. Notably, one derivative exhibited over 50% inhibition of MCF-7 breast cancer cells at a concentration of 5 µM . This highlights the potential for developing new anticancer agents based on this scaffold.

Case Study: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory properties of pyrrolizine derivatives in a carrageenan-induced rat paw edema model. Compounds demonstrated significant reductions in edema compared to control groups, suggesting their potential utility in treating inflammatory conditions .

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYLHKZGLFLYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554789 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116515-48-1 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.